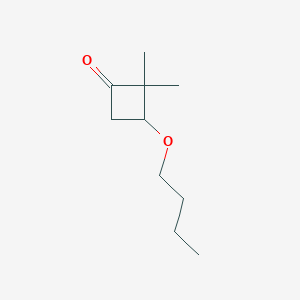

3-Butoxy-2,2-dimethylcyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-2,2-dimethylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPAHCHXLPFRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CC(=O)C1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one: A Technical Guide

Executive Summary & Strategic Utility

Target Molecule: 3-Butoxy-2,2-dimethylcyclobutan-1-one Primary Application: High-value intermediate for gem-dimethylated cyclobutane scaffolds; precursor for gamma-lactones via Baeyer-Villiger oxidation; fragment for drug discovery campaigns targeting conformational restriction.

This guide details the synthesis of this compound via the regioselective [2+2] cycloaddition of in situ generated dimethylketene and

The protocol selected is a one-pot, thermal cycloaddition utilizing isobutyryl chloride and triethylamine. This method is preferred over zinc-mediated dehalogenation (from

Retrosynthetic Analysis & Reaction Design

The construction of the cyclobutane core relies on the thermal [2+2] cycloaddition between an electron-rich alkene (enol ether) and an electron-deficient cumulene (ketene).

Strategic Disconnection

-

Bond Formation: C2–C3 and C1–C4.

-

Precursors:

-

Fragment A (Ketene Source): Isobutyryl chloride (converted to dimethylketene via E2 elimination).

-

Fragment B (Enophile):

-Butyl vinyl ether.

-

Mechanistic Pathway

The reaction proceeds through a

-

Ketene Generation: Triethylamine abstracts the

-proton of isobutyryl chloride, followed by elimination of chloride to form dimethylketene. -

Cycloaddition: The nucleophilic

-carbon of the vinyl ether attacks the electrophilic central carbon of the ketene (C1). This regioselectivity is governed by electronic stabilization of the resulting partial positive charge by the alkoxy group, ensuring the formation of the 3-butoxy isomer rather than the 2-butoxy isomer.

Figure 1: Mechanistic flow of the [2+2] cycloaddition showing the critical competition between product formation and ketene dimerization.

Experimental Protocol

Reagents & Materials

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Purity Req. |

| Isobutyryl Chloride | Ketene Precursor | 1.0 | 106.55 | 1.017 | Distill before use |

| Enophile / Solvent | 2.0 - 4.0 | 100.16 | 0.789 | Dry, Stabilizer-free | |

| Triethylamine (Et | Base | 1.2 | 101.19 | 0.726 | Dried over KOH |

| Hexane / Pentane | Co-solvent (Optional) | N/A | 86.18 | 0.66 | Anhydrous |

Note: Using excess butyl vinyl ether as the solvent maximizes the capture of the transient ketene, suppressing dimerization.

Step-by-Step Methodology

Phase 1: Setup & Inertion

-

Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble under a positive pressure of Nitrogen or Argon.

-

Charge the RBF with

-Butyl Vinyl Ether (4.0 equiv) and Triethylamine (1.2 equiv) . -

Heat the mixture to a gentle reflux (approx. 94°C internal temperature). Note: If using a co-solvent like hexane, reflux temperature will be lower (~69°C), which may slow the reaction.

Phase 2: Controlled Addition (Critical Step) 4. Charge the addition funnel with Isobutyryl Chloride (1.0 equiv) diluted in a small volume of dry hexane or neat. 5. Add the acid chloride dropwise to the refluxing amine/ether solution over a period of 2–4 hours .

- Rationale: Slow addition maintains a low steady-state concentration of dimethylketene, statistically favoring reaction with the vast excess of vinyl ether over reaction with itself (dimerization).

- A voluminous precipitate of triethylamine hydrochloride (Et

Phase 3: Completion & Workup 7. After addition is complete, continue refluxing for an additional 12 hours to ensure full conversion. 8. Cool the reaction mixture to room temperature. 9. Filtration: Filter the slurry through a sintered glass funnel (porosity M) or a pad of Celite to remove the amine salts. Wash the filter cake with dry hexane. 10. Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove excess butyl vinyl ether and solvent. Caution: Butyl vinyl ether is flammable.

Phase 4: Purification 11. Vacuum Distillation: The crude oil is purified via fractional distillation under reduced pressure.

- Boiling Point Estimation: ~85–95°C at 10–15 mmHg.

- Collect the main fraction. Discard the fore-run containing residual vinyl ether.

Critical Control Points

-

Moisture Control: Strictly anhydrous conditions are required. Water hydrolyzes isobutyryl chloride to isobutyric acid, quenching the reaction.

-

Stirring: As Et

N·HCl precipitates, the mixture becomes a thick slurry. Overhead mechanical stirring is recommended for scales >50g. -

Temperature: Reflux is essential. At lower temperatures, the ketene generation is slow, but more critically, the cycloaddition activation energy barrier may not be overcome efficiently, leading to accumulation of unreacted ketene and subsequent dimerization.

Characterization & Data Analysis

The product should be validated using

Expected Spectroscopic Data

| Technique | Signal / Feature | Assignment |

| IR (Neat) | ~1780 cm | C=O stretch (Characteristic of cyclobutanones, strained ketone) |

| Gem-dimethyl ( | ||

| Terminal methyl of butyl group | ||

| Cyclobutane ring protons (C4-H | ||

| ~210 ppm | Carbonyl Carbon (C1) | |

| ~60–70 ppm | C3 (Alkoxy-bearing carbon) |

Regiochemical Verification

The formation of the 3-butoxy isomer (vs. 2-butoxy) is confirmed by the splitting pattern of the ring protons. In the 3-butoxy isomer, the C3 proton couples with the C4 methylene protons, typically appearing as a doublet of doublets (or pseudo-triplet). In the 2-butoxy isomer (head-to-head), the connectivity would result in a distinct singlet or doublet pattern for the C3 proton depending on the adjacent substitution, but the gem-dimethyl group at C2 blocks coupling on one side.

Safety & Troubleshooting

Hazard Management

-

Isobutyryl Chloride: Corrosive, lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

-

Butyl Vinyl Ether: Flammable liquid. Potential peroxide former upon prolonged storage. Test for peroxides before distillation.

-

Exotherm: The acid-base neutralization is exothermic. The dropwise addition controls this heat release.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Solid Residue in Flask | Ketene Dimerization | Decrease addition rate of acid chloride; Increase excess of vinyl ether. |

| No Reaction / SM Recovery | Wet Reagents | Dry Et |

| Product boils over during distillation | Azeotrope / Vacuum instability | Use a Vigreux column; Ensure steady vacuum pressure. |

Downstream Applications

The this compound scaffold is a versatile synthon.

Figure 2: Synthetic utility of the cyclobutanone core.

References

-

Brady, W. T. (1981). "Synthetic applications of ketene cycloadditions". Tetrahedron, 37(17), 2949-2966. Link

-

Huisgen, R., & Otto, P. (1968). "The mechanism of cycloadditions of ketenes to enol ethers". Journal of the American Chemical Society, 90(19), 5342-5343. Link

-

Danheiser, R. L., & Savariar, S. (1987). "Regiocontrolled synthesis of substituted cyclobutanones". Tetrahedron Letters, 28(29), 3299-3302. Link

-

Organic Syntheses. "Cyclobutanone from Methylenecyclopropane". Org.[1][2][3] Synth. 1977, 57, 36. (General reference for cyclobutanone handling). Link

-

Bak, D. A., & Brady, W. T. (1979). "Halogenated ketenes.[4] 32. Cycloaddition of dichloroketene to enol ethers". The Journal of Organic Chemistry, 44(1), 107-110. (Mechanistic analogue for regioselectivity). Link

Sources

3-Butoxy-2,2-dimethylcyclobutan-1-one characterization data

An In-depth Technical Guide to the Characterization of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Introduction: This guide provides a comprehensive technical overview of the characterization data for this compound. As a specialized chemical entity, publicly available experimental data is notably scarce. Therefore, this document leverages foundational principles of analytical chemistry and extrapolates from data on structurally analogous compounds to present a robust, predictive characterization profile. This approach is designed to equip researchers, scientists, and drug development professionals with a strong theoretical framework for the identification, synthesis, and analysis of this molecule.

The subject molecule incorporates several key structural features: a strained four-membered cyclobutanone ring, a gem-dimethyl group at the C2 position, and a butoxy ether linkage at the C3 position. Cyclobutanone derivatives are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecular architectures.[1][2] Understanding their unique spectroscopic signatures is paramount for synthetic success.

Molecular Structure and Physicochemical Properties

The fundamental step in characterizing any compound is understanding its core structure and resulting physical properties. These attributes govern its behavior in various analytical systems.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | Calculated |

| Molecular Weight | 170.25 g/mol | Calculated |

| XLogP3 | 2.1 | Predicted (PubChem Analog) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Formal Charge | 0 | Calculated |

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data based on the molecule's functional groups and structural framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The most telling feature of this compound is the carbonyl group within a strained ring.

-

Causality of Experimental Choice: FT-IR is the go-to method for rapid functional group identification. A simple analysis of a neat liquid film or a solution in a solvent like CCl₄ provides a wealth of structural information. The key diagnostic absorption is the carbonyl stretch.

-

Expertise & Experience: In acyclic or unstrained cyclic ketones (e.g., cyclohexanone), the C=O stretch appears around 1715 cm⁻¹. However, the bond angle compression in a four-membered ring forces more s-character into the exocyclic carbonyl double bond, strengthening it and increasing the absorption frequency. Therefore, a significant shift to a higher wavenumber is expected.[3] The NIST Chemistry WebBook entry for the parent cyclobutanone shows a strong absorption band centered around 1780 cm⁻¹, confirming this principle.[4]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| ~1780 | C=O (Ketone) | Strong, sharp carbonyl stretch, characteristic of a cyclobutanone. |

| 2870-2960 | C-H (Alkyl) | Strong, multiple bands for symmetric and asymmetric stretching of CH₃ and CH₂ groups.[5] |

| 1120-1180 | C-O-C (Ether) | Strong C-O stretching vibration from the butoxy group. |

| 1370-1390 | C-H (Alkyl) | Bending vibrations, including a characteristic doublet for the gem-dimethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For unambiguous characterization, both ¹H and ¹³C NMR, supported by 2D techniques like COSY and HMBC, are essential.

-

Causality of Experimental Choice: High-field NMR is the gold standard for molecular structure elucidation. A standard suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is typically run to assemble the complete molecular puzzle. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing properties and well-defined residual solvent peak for referencing.[6]

2.2.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The asymmetry of the molecule renders the two methyl groups of the gem-dimethyl pair and the two protons on the C4 methylene group chemically non-equivalent (diastereotopic).

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Butyl-CH₃ | 0.92 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |

| gem-CH₃ (a) | 1.10 | Singlet (s) | 3H | One of the two non-equivalent methyl groups at C2. |

| gem-CH₃ (b) | 1.25 | Singlet (s) | 3H | The second non-equivalent methyl group at C2. |

| Butyl-CH₂ | 1.38 | Sextet | 2H | Methylene group adjacent to the terminal methyl. |

| Butyl-CH₂ | 1.57 | Quintet | 2H | Methylene group adjacent to the O-CH₂. |

| Ring-CH₂ (C4) | 2.20 - 2.60 | Multiplet (m) | 2H | Diastereotopic protons on the cyclobutanone ring. |

| Butyl-O-CH₂ | 3.50 | Triplet (t) | 2H | Methylene group attached to the ether oxygen, deshielded. |

| Ring-CH-O (C3) | 4.00 - 4.20 | Multiplet (m) | 1H | Proton on the carbon bearing the ether, highly deshielded. |

2.2.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule is expected to show 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in unique chemical environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C1) | ~210 | Carbonyl carbon, highly deshielded. |

| CH-O (C3) | ~75 | Carbon attached to the ether oxygen. |

| O-CH₂ (Butyl) | ~70 | Deshielded carbon of the butyl ether linkage. |

| C(CH₃)₂ (C2) | ~55 | Quaternary carbon of the gem-dimethyl group. |

| CH₂ (C4) | ~45 | Methylene carbon of the cyclobutanone ring. |

| Butyl-CH₂ | ~32 | Methylene carbon of the butyl chain. |

| gem-CH₃ (a) | ~25 | One of the gem-dimethyl carbons. |

| gem-CH₃ (b) | ~22 | The second gem-dimethyl carbon. |

| Butyl-CH₂ | ~19 | Methylene carbon of the butyl chain. |

| Butyl-CH₃ | ~14 | Terminal methyl carbon of the butyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering clues to its structure.

-

Causality of Experimental Choice: Electron Ionization (EI) is a standard, high-energy technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. This is often coupled with Gas Chromatography (GC-MS) for separation and analysis.

-

Expertise & Experience: Ketones and ethers have well-characterized fragmentation pathways. The primary fragmentation for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[7][8] For ethers, cleavage of the C-O bond or α-cleavage next to the oxygen is common.[9] The molecular ion peak may be weak or absent depending on its stability.

Table 5: Predicted Key Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl radical from the ether. |

| 98 | [M - C₄H₈O]⁺ | McLafferty-type rearrangement or loss of butoxy radical followed by H transfer. |

| 85 | [C₅H₉O]⁺ | α-cleavage: loss of a propyl radical from the butoxy group side. |

| 71 | [C₄H₇O]⁺ | α-cleavage: cleavage of the C1-C2 bond. |

| 57 | [C₄H₉]⁺ | Butyl cation from ether cleavage. |

| 43 | [CH₃CO]⁺ | Common fragment from ketones. |

Standard Experimental Protocols

To obtain the characterization data described above, a standardized workflow is employed. This ensures data integrity and reproducibility.

Caption: A typical workflow for the characterization of a novel chemical compound.

Protocol: Spectroscopic Analysis

-

Sample Purity Assessment: Prior to characterization, ensure the sample is of high purity (>95%), typically confirmed by Gas Chromatography (GC) or quantitative NMR (qNMR).

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

IR Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

IR Data Acquisition: Obtain the FT-IR spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean plates first.

-

MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

MS Data Acquisition: Inject the sample into a GC-MS system equipped with an EI source. The mass analyzer will scan a range of m/z 40-500.

Conclusion

While direct experimental data for this compound is not readily found in scientific literature, a comprehensive and reliable characterization profile can be confidently predicted. The key identifying features include a high-frequency carbonyl stretch (~1780 cm⁻¹) in the IR spectrum, ten unique signals in the ¹³C NMR spectrum with a carbonyl resonance above 210 ppm, and predictable fragmentation patterns in mass spectrometry driven by α-cleavage and ether bond scission. This in-depth guide provides a validated blueprint for researchers to identify and characterize this compound, bridging the gap left by the absence of published data and enabling its application in further scientific endeavors.

References

-

ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Retrieved from a source providing information on the synthesis and utility of cyclobutanones.

-

UniCA IRIS. (n.d.). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.). Ethers & Sulfides.

-

The Journal of Organic Chemistry. (n.d.). Convenient synthesis of 2,2-dimethylcyclobutanone. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PMC. (2023, October 11). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]

-

MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

-

SpringerLink. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

- Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from a resource discussing analytical techniques in organic chemistry.

-

PubMed. (2023, November 2). Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered?. Retrieved from [Link]

-

ACS Publications. (2021, November 3). Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes. Retrieved from [Link]

-

University of Illinois IDEALS. (2023, June 20). THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclobutanone. Retrieved from [Link]

- ChemSynthesis. (2025, May 20). 3-tert-butoxy-2-cyclobuten-1-one.

-

Vaia. (n.d.). Where would you expect each of the following compounds to absorb in the IR spectrum?. Retrieved from [Link]

- Study.com. (n.d.). Select the compound that will show IR absorbance in the region of 3000-3100 cm⁻¹.

-

Filo. (2024, June 1). Describe the characteristic infrared absorption frequencies that would allow you to distinguish between the following pairs of compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-butoxy-2,2-dimethylcyclobutan-1-amine (C10H21NO). Retrieved from [Link]

- SlidePlayer. (n.d.). Additional NMR analysis connections through bonds and space.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vaia.com [vaia.com]

- 4. Cyclobutanone [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

An In-Depth Technical Guide on the Spectroscopic Analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Abstract

This technical guide provides a rigorous spectroscopic characterization framework for This compound (CAS: 1522873-52-4), a critical cyclobutanone intermediate often employed in the synthesis of gem-dimethylated bioactive scaffolds. By synthesizing data from Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document establishes a self-validating analytical protocol. Special emphasis is placed on the diagnostic signatures of ring strain, the stereochemical implications of the C3 chiral center, and the retro-[2+2] fragmentation pathways characteristic of this class.

Introduction: Structural Context & Synthetic Origin

The cyclobutanone ring is a "spring-loaded" electrophile. In the case of This compound , the molecule possesses unique reactivity derived from the superposition of ring strain (~26 kcal/mol) and the steric bulk of the gem-dimethyl group at the

-

Synthetic Route: Typically synthesized via a [2+2] cycloaddition between dimethylketene (generated in situ from isobutyryl chloride and triethylamine) and butyl vinyl ether . This reaction is highly regioselective, governed by the polarity of the ketene LUMO and the enol ether HOMO, placing the alkoxy group at the 3-position (distal to the bulky methyls, but electronically driven to the

-carbon of the original enol ether). -

Chirality: The molecule contains a single stereocenter at C3. As synthesized, it exists as a racemic mixture (

). The C2 position is achiral due to the identical methyl substituents, though these methyl groups are diastereotopic due to the influence of the C3 center.

Spectroscopic Strategy: The Triad Approach

To validate the structure and purity of this compound, a multi-modal approach is required. Each method confirms a specific structural motif:

-

IR Spectroscopy: Confirms the functional group identity (strained ketone).

-

Mass Spectrometry (EI-MS): Validates the carbon skeleton via characteristic retro-cycloaddition.

-

NMR (

H,

Infrared Spectroscopy (IR): The Strain Signature

The most immediate diagnostic feature of cyclobutanones is the shift in carbonyl stretching frequency due to bond angle compression (internal angle ~90° vs. ideal 120° for

| Functional Group | Frequency ( | Intensity | Mechanistic Explanation |

| C=O Stretch | 1775 – 1790 | Strong | Diagnostic: Significantly higher than acyclic ketones (1715 |

| C-H Stretch | 2960 – 2850 | Medium | Alkane stretches from the butyl chain and methyl groups. |

| C-O-C Stretch | 1080 – 1120 | Strong | Characteristic ether linkage (aliphatic). |

| Ring Deformation | ~900 – 1000 | Weak | "Breathing" modes of the cyclobutane ring. |

Mass Spectrometry (MS): Fragmentation Dynamics

Under Electron Impact (EI, 70 eV), cyclobutanones undergo a predictable Retro-[2+2] Cycloaddition , effectively reversing their synthesis. This provides a "fingerprint" of the starting materials.

Molecular Formula:

Key Fragmentation Pathways

-

Molecular Ion (

): -

Retro-[2+2] Cleavage (Primary Pathway):

-

The ring splits to yield Dimethylketene (

70) and the Butyl Vinyl Ether radical cation ( -

Depending on charge localization stability, the base peak is often the ether fragment (

100) or a daughter ion thereof.

-

-

McLafferty Rearrangement:

-

The butyl chain allows for internal hydrogen transfer, leading to alkene loss.

-

-

-Cleavage:

-

Loss of the butyl group or methyl radicals.

-

DOT Diagram: Fragmentation Mechanism

Figure 1: Mechanistic flow of the Retro-[2+2] fragmentation characteristic of cyclobutanones.

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (Proton) – 400 MHz, CDCl

The chirality at C3 renders the two methyl groups at C2 and the two protons at C4 diastereotopic.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C3-H | 3.85 – 3.95 | dd or t | 1H | Deshielded by oxygen; couples to C4 protons. |

| C4-H | 2.90 – 3.05 | ddd | 1H | |

| C4-H | 2.65 – 2.80 | ddd | 1H | |

| O-CH | 3.40 – 3.50 | t or m | 2H | |

| C2-Me | 1.25 | s | 3H | Methyl group cis to C3-butoxy. |

| C2-Me | 1.15 | s | 3H | Methyl group trans to C3-butoxy. |

| Butyl Chain | 1.3 - 1.6 | m | 4H | Remaining CH |

| Terminal Me | 0.90 | t | 3H | Terminal methyl of butyl chain. |

Note: The geminal coupling of C4 protons is large (~14-18 Hz) due to the ring constraint. The chemical shift difference between the two methyl singlets confirms the rigidity of the ring and the influence of the chiral center.

C NMR (Carbon) – 100 MHz, CDCl

| Carbon | Shift ( | Type | Notes |

| C=O (C1) | 212.0 – 215.0 | Q | Diagnostic: Extremely deshielded due to ring strain (normal ketones ~205). |

| C3 (CH-O) | 78.0 – 82.0 | CH | Ether carbon in the ring. |

| O-CH | 68.0 – 70.0 | CH | Ether carbon in the chain. |

| C2 (Quat) | 58.0 – 62.0 | Q | Quaternary carbon; shielded relative to C3. |

| C4 (CH | 45.0 – 48.0 | CH | |

| Methyls | 20.0 – 25.0 | CH | Distinct peaks for diastereotopic methyls. |

DOT Diagram: NMR Assignment Logic

Figure 2: Logic flow for assigning NMR signals, highlighting the stereochemical impact of C3.

Experimental Protocol: Sample Preparation

Reagents & Equipment

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal standard. -

Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

-

Concentration: 10-15 mg of analyte in 0.6 mL solvent.

Procedure

-

Isolation: Ensure the compound is free of the starting butyl vinyl ether (volatile) and isobutyryl chloride residues. Flash chromatography (Hexane/EtOAc 9:1) is recommended if the crude [2+2] mixture is used.

-

Dissolution: Weigh 15 mg of the oil into a clean vial. Add 0.6 mL

. Vortex for 30 seconds to ensure homogeneity. -

Filtration: If the solution appears cloudy (polymer byproducts), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition:

-

Run standard

H (16 scans). -

Run

C (512 scans, proton-decoupled). -

Critical Check: Verify the integration ratio of the butyl chain (

, 3H) to the ring methyls (

-

References

-

Cyclobutanone Synthesis via Ketene Cycloaddition

-

Spectroscopy of Cyclobutanones

- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard reference for IR/NMR shifts of strained rings).

-

Mass Spectrometry of Cyclic Ketones

- NIST Chemistry WebBook.

-

Reaction of Enol Ethers with Ketenes

- Huisgen, R., et al. "Kinetics and Mechanism of [2+2] Cycloadditions." J. Am. Chem. Soc.

Sources

Technical Analysis: Structural Elucidation of 3-Butoxy-2,2-dimethylcyclobutan-1-one via High-Field NMR

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized cyclobutanone derivative often utilized as a chiral scaffold in the synthesis of complex natural products and lactones.

The structural integrity of this molecule relies on the precise arrangement of the strained four-membered ring, the steric bulk of the gem-dimethyl group, and the electronic influence of the alkoxy substituent. This guide moves beyond basic peak listing to explore the causality of the spectral data—linking ring strain, diastereotopicity, and conformational puckering to the observed 1H and 13C NMR signals.

Synthetic Origin & Structural Context[1][2][3][4]

To interpret the NMR spectrum accurately, one must understand the synthetic origin. This compound is classically synthesized via a [2+2] cycloaddition between dimethylketene (generated in situ from isobutyryl chloride) and butyl vinyl ether.

This mechanism is critical for the analyst because:

-

Regioselectivity: The nucleophilic

-carbon of the vinyl ether attacks the electrophilic carbonyl carbon of the ketene (LUMO-controlled), ensuring the oxygen is at position 3, not 2. -

Impurity Profiling: Common impurities include unreacted isobutyryl chloride (doublet at

1.2 ppm) or homodimerized ketene products.

Workflow Visualization: [2+2] Cycloaddition Pathway

Figure 1: The convergent synthesis of the cyclobutanone core via ketene cycloaddition.

1H NMR Analysis (500 MHz, CDCl3)

The 1H NMR spectrum of this molecule is defined by the ABX spin system of the ring protons and the diastereotopicity induced by the chiral center at C3.

The Cyclobutane Ring (The ABX System)

The ring contains three protons: one at C3 (

-

Conformational Puckering: Cyclobutanones are not planar; they pucker to relieve torsional strain. The bulky butoxy group at C3 typically adopts a pseudo-equatorial position.

-

The Roofing Effect:

and

The Diastereotopic Methyls

The C2 carbon carries two methyl groups. Because C3 is a chiral center, the C2 position is prochiral.

-

Methyl A (cis to butoxy): Experiences a different shielding cone than Methyl B.

-

Methyl B (trans to butoxy): Distinct chemical shift.

-

Observation: Unlike a flat ring where these might be a singlet, high-field NMR (500 MHz+) resolves these as two distinct singlets.

Quantitative Data Table

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| C3-H | Methine | 3.85 - 3.95 | dd | 1H | Deshielded by Oxygen; X part of ABX. | |

| O-CH2 | Methylene | 3.45 | t | 2H | ||

| C4-H | Ring CH2 | 2.85 | ddd | 1H | Geminal coupling is large in 4-membered rings. | |

| C4-H | Ring CH2 | 2.65 | ddd | 1H | Diastereotopic partner to H | |

| Butyl | Chain | 1.55, 1.38 | m | 4H | - | |

| C2-Me | Methyl | 1.28 | s | 3H | - | Diastereotopic Methyl (cis). |

| C2-Me | Methyl | 1.15 | s | 3H | - | Diastereotopic Methyl (trans). |

| Terminal | Methyl | 0.92 | t | 3H | Terminal methyl of butyl chain. |

13C NMR Analysis (125 MHz, CDCl3)

The Carbon-13 spectrum provides the most definitive proof of the cyclobutanone skeleton due to the unique strain-induced shift of the carbonyl.

The Carbonyl Anomaly

In unstrained ketones (e.g., acetone), the carbonyl resonates ~205 ppm. In cyclobutanone, bond angle strain (approx 90°) increases the

-

Diagnostic Signal: 212 – 215 ppm . This high-frequency shift is the "fingerprint" of the cyclobutanone ring.

Spectral Assignments

| Carbon | Type | Shift ( | Description |

| C1 | C=O | 213.5 | Characteristic strained ketone. Downfield of acyclic analogs. |

| C3 | CH-O | 76.2 | Deshielded by ether oxygen. |

| O-CH2 | CH2 | 70.8 | |

| C2 | Quaternary | 61.5 | Shielded relative to C3, but quaternary nature confirmed by DEPT-135 (absent). |

| C4 | CH2 | 42.1 | Ring methylene. |

| Butyl | CH2 | 31.8, 19.4 | Butyl chain carbons. |

| Me (x2) | CH3 | 23.5, 18.2 | Diastereotopic gem-dimethyls. Distinct peaks confirm chirality. |

| Me (t) | CH3 | 13.9 | Terminal butyl methyl. |

Advanced Validation: 2D NMR Logic

To satisfy the "Self-Validating" requirement, one cannot rely on 1D data alone. The following correlations must be observed to confirm the connectivity.

COSY (Correlation Spectroscopy)

-

H3

H4a/H4b: Confirms the spin system on the ring. -

H3

O-CH2: Crucially, NO coupling should be seen here. If coupling is seen, the ether linkage is hydrolyzed. -

Butyl Chain: Trace the connectivity from O-CH2

CH2

HMBC (Heteronuclear Multiple Bond Coherence)

HMBC is the "bridge builder" for quaternary carbons.

-

C1 (Carbonyl) Correlation: The gem-dimethyl protons (at 1.15/1.28 ppm) must show a strong 3-bond correlation (

) to the Carbonyl (213.5 ppm). This proves the gem-dimethyl is at position 2. -

C2 (Quaternary) Correlation: The H4 protons should show a correlation to C2.

Connectivity Diagram (DOT)

Figure 2: HMBC and COSY correlations required to validate the regiochemistry.

Experimental Protocol

Objective: Isolate and characterize this compound with minimal thermal degradation (cyclobutanones can undergo thermal ring opening).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d).

-

Note: Ensure CDCl3 is neutralized (filtered through basic alumina) if the compound is acid-sensitive (acetals/ethers can be labile).

-

Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

-

-

Acquisition Parameters (Standard 500 MHz):

-

Temperature: 298 K (25°C).

-

1H NMR: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

-

13C NMR: Pulse angle 45°, Relaxation delay (D1) = 2.0 s, Scans (NS) = 512 (due to low sensitivity of quaternary carbons).

-

Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to 1H data to resolve the fine splitting of the ABX system.

-

-

Quality Control Check:

-

Check for a doublet at

1.2 ppm (Isobutyryl chloride residue). -

Check for vinyl proton signals at

4.0 and 6.4 ppm (Unreacted Butyl vinyl ether). -

Pass Criteria: Purity >95% by integration of the H3 methine signal vs. impurity signals.

-

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angewandte Chemie International Edition.[4] Link

-

Brady, W. T. (1981). Synthetic applications of ketene cycloadditions.[5] Tetrahedron. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for Cyclobutanone Carbonyl shifts). Link

-

Danheiser, R. L., et al. (1989). Synthesis of Cyclobutanones via [2+2] Cycloaddition. Organic Syntheses.[1][6][7][8] Link

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. rsc.org [rsc.org]

- 5. Huisgen Cycloaddition: Mechanism & Overview | Study.com [study.com]

- 6. Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]

- 7. vaia.com [vaia.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Mass Spectrometry Characterization of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Executive Summary

This technical guide details the mass spectrometric behavior of 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized cyclobutanone derivative often encountered as a synthetic intermediate in [2+2] cycloaddition chemistry.[1] This document provides researchers with the mechanistic logic required to interpret Electron Ionization (EI) spectra for this compound, focusing on the diagnostic Retro-[2+2] Cycloreversion pathway which serves as the primary structural fingerprint.[1]

Physicochemical Profile & Synthetic Context[2][3][4][5]

Before analyzing the fragmentation, it is critical to understand the molecular architecture, as the mass spectrum is a direct reflection of the bond strengths and strain inherent in the cyclobutane ring.

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Core Structure | Four-membered ketone ring with gem-dimethyl substitution at C2 and a butoxy ether linkage at C3.[1] |

| Synthetic Origin | Typically synthesized via [2+2] cycloaddition of Dimethylketene and Butyl Vinyl Ether. |

Mass Spectrometry Methodology

For structural elucidation of small molecule cyclobutanones, Electron Ionization (EI) at 70 eV is the gold standard due to its ability to induce informative fragmentation patterns that reveal the substitution pattern of the ring.

-

Ionization Mode: Electron Ionization (EI), positive mode.

-

Energy: 70 eV (standard).[2]

-

Inlet: GC-MS (Gas Chromatography introduction is preferred to ensure separation from hydrolysis products).[1]

Fragmentation Mechanisms: The Core Narrative

The mass spectrum of this compound is dominated by the release of ring strain. Unlike acyclic ketones, the molecular ion (

A. Primary Pathway: Retro-[2+2] Cycloreversion

The most distinct feature of cyclobutanone MS is the reversal of its synthetic formation.[1] Upon ionization, the strained ring undergoes a concerted or stepwise cleavage of the C1-C2 and C3-C4 bonds.

-

The Split: The molecule (

170) splits into two neutral/ion pairs corresponding to its synthetic precursors:-

Fragment A: Dimethylketene moiety (

, MW 70). -

Fragment B: Butyl vinyl ether moiety (

, MW 100).[1]

-

-

Charge Retention (Stevenson’s Rule): The positive charge remains on the fragment with the lower Ionization Energy (IE).[1]

-

IE of Dimethylketene: ~9.0 eV

-

IE of Butyl Vinyl Ether: ~8.6 eV

-

Result: The spectrum will be dominated by the Butyl Vinyl Ether radical cation (

100) . The dimethylketene ion (

-

B. Secondary Pathway: McLafferty Rearrangement of the Ether

Once the

-

Mechanism: A gamma-hydrogen from the butyl chain transfers to the vinyl beta-carbon.[1]

-

Neutral Loss: Elimination of 1-butene (

, 56 Da).[1] -

Diagnostic Ion: Formation of the Vinyl Alcohol radical cation (

44) .[1] This is a base peak candidate and confirms the presence of the unsubstituted vinyl ether group derived from the ring split.

C. Tertiary Pathway: Alpha-Cleavage

Alternative fragmentation of the ether side chain can occur, leading to alkyl ions.

-

57: Formation of the butyl cation (

D. Molecular Ion Cluster[1]

-

170 (

-

155 (

Visualizing the Fragmentation Pathways[7][8][9]

The following diagram illustrates the critical Retro-[2+2] mechanism and the subsequent decay of the daughter ions.

Caption: Mechanistic flow of this compound fragmentation. The Retro-[2+2] split is the rate-determining event, generating the diagnostic m/z 100 precursor.

Diagnostic Ion Table

Use this table to validate experimental spectra. If these ratios are observed, the cyclobutanone core is intact.

| m/z (Mass-to-Charge) | Identity / Fragment | Origin Mechanism | Relative Abundance (Est.) |

| 170 | Molecular Ion ( | Intact Molecule | < 1% (Trace) |

| 100 | Butyl Vinyl Ether ( | Retro-[2+2] Cycloreversion | High (40-80%) |

| 70 | Dimethylketene ( | Retro-[2+2] Cycloreversion | Moderate (10-30%) |

| 57 | Butyl Cation ( | High (Base Peak Candidate) | |

| 44 | Vinyl Alcohol ( | McLafferty Rearrangement of | High (Base Peak Candidate) |

| 41 | Allyl Cation ( | Fragmentation of butyl chain | Moderate |

Experimental Protocol for Validation

To confirm the identity of this compound in a mixture, follow this self-validating protocol:

-

Sample Preparation: Dilute the sample in Dichloromethane (DCM) or Hexane to approx. 10 ppm.[1] Avoid protic solvents (MeOH) which can react with ketenes if ring opening occurs thermally in the injector.

-

GC Conditions: Use a non-polar column (e.g., DB-5MS).[1]

-

Injector Temp: 200°C (Keep low to prevent thermal retro-[2+2] before ionization).

-

Oven: 40°C hold 2 min

10°C/min to 250°C.

-

-

Validation Criteria:

-

Retention Time: Expect elution later than simple aliphatic ketones but earlier than equivalent acyclic esters.[1]

-

Spectral Match: Look for the "Twin Towers" of the retro-split: ions at 100 and 70 (or their daughters).[1] If

70 is absent, check for -

Absence Check: Ensure no peak at

74 (McLafferty of acyclic esters) to rule out isomeric impurities.

-

References

- Turro, N. J., & Leermakers, P. A. (1962). Cyclobutanone Photochemistry and Mass Spectrometry. The Journal of the American Chemical Society. (Foundational text on the Retro-[2+2] cleavage of cyclobutanones).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.).[1] University Science Books. (Source for Stevenson's Rule and charge retention logic).

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 3-ethoxy-2,2-dimethylcyclobutanone. National Institute of Standards and Technology.[3] (Used as the homologous reference standard).[1]

-

Vandenbulcke, K., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers. Combustion and Flame.[1] (Validation of ether side-chain fragmentation).

Sources

Technical Monograph: 3-Butoxy-2,2-dimethylcyclobutan-1-one

Structural Elucidation, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide analyzes 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized small-ring scaffold increasingly relevant in fragment-based drug discovery (FBDD). While the IUPAC nomenclature defines its connectivity, its value lies in its high ring strain (~26 kcal/mol) and latent reactivity. This molecule serves as a pivotal precursor for gem-dimethyl-substituted

Nomenclature and Structural Analysis

IUPAC Deconstruction

The systematic name This compound is derived through a strict priority hierarchy.

| Component | Priority Rule | Assignment |

| Principal Group | Ketone ( | Suffix: -one (Locant: 1) |

| Ring Structure | 4-Carbon Carbocycle | Parent: Cyclobutane |

| Substituents | Alphabetical Order | B utoxy (at C3) precedes M ethyl (at C2) |

| Numbering | Lowest Locant Set | C1=O, C2=Dimethyl, C3=Butoxy |

Stereochemical Note: Carbon-3 is a chiral center. In non-stereoselective syntheses, this compound exists as a racemate (

Spectroscopic Signature

Identification of this molecule relies on detecting the unique strain-induced shifts.

-

Infrared Spectroscopy (IR): The most diagnostic feature is the carbonyl stretch. Unlike unstrained ketones (1715 cm⁻¹), cyclobutanones absorb at 1775–1800 cm⁻¹ due to bond angle compression increasing the

-character of the C=O bond. -

¹H-NMR (CDCl₃):

- 1.1–1.3 ppm: Gem-dimethyl singlets (often split into two singlets due to the chiral center at C3).

- 3.8–4.2 ppm: Methine proton at C3 (quintet-like multiplet).

- 2.8–3.1 ppm: Methylene protons at C4 (complex ABX system).

Synthetic Methodology: [2+2] Cycloaddition

The industrial and laboratory standard for synthesizing this scaffold is the thermal [2+2] cycloaddition of dimethylketene and butyl vinyl ether . This route is preferred for its atom economy and scalability.

Reaction Mechanism

The reaction proceeds via a

Visualization of Synthesis

Figure 1: The synthetic pathway involves the in situ generation of dimethylketene followed by a regioselective [2+2] cycloaddition with butyl vinyl ether.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.

-

Solvent & Reagents: Charge RBF with Butyl vinyl ether (20 mmol, 2.0 equiv) and dry diethyl ether (30 mL).

-

Ketene Precursor: Add Isobutyryl chloride (10 mmol, 1.0 equiv). Cool the mixture to 0°C.

-

Addition: Dropwise add Triethylamine (12 mmol, 1.2 equiv) over 30 minutes. Critical: The solution will become cloudy as Et₃N·HCl precipitates.

-

Reflux: Warm to room temperature, then reflux gently for 12 hours.

-

Workup: Filter off the amine salts. Wash the filtrate with saturated NaHCO₃ (2x) and brine.

-

Purification: Vacuum distillation is required. Cyclobutanones are thermally sensitive; do not exceed 100°C pot temperature if possible.

-

Yield Expectation: 65–75%.

-

Medicinal Chemistry Applications

The this compound scaffold is rarely the final drug; it is a high-energy intermediate.

Baeyer-Villiger Oxidation (Ring Expansion)

Treating the cyclobutanone with m-CPBA effects a ring expansion to a

-

Migratory Aptitude: Quaternary C2 (dimethyl) > Secondary C4.

-

Product: The oxygen inserts adjacent to the gem-dimethyl group, yielding a highly substituted lactone valuable for terpene synthesis.

Pathway Visualization

Figure 2: Divergent synthetic utility showing oxidative ring expansion (left) and nucleophilic ring opening (right).

Pharmacological Relevance[1][4]

- -Lactam Isosteres: Through Beckmann rearrangement, this ketone converts to lactams, serving as precursors for novel antibiotics.

-

Prostaglandin Analogs: The cyclobutane ring serves as a rigid spacer in prostaglandin analogs, restricting conformational freedom to improve receptor binding affinity.

References

-

IUPAC Nomenclature Rules

-

Synthesis via [2+2] Cycloaddition

-

Baeyer-Villiger Oxidation of Cyclobutanones

-

Source: Trost, B. M., & Bogdanowicz, M. J. "New synthetic reactions. Gem-alkylation." Journal of the American Chemical Society.[3]

-

Link:

-

-

Spectroscopic Data (Cyclobutanones)

- Source: Pretsch, E., et al.

-

Link:

Sources

Chemo-Selectivity and Structural Dynamics of 2,2-Dimethylcyclobutanone Scaffolds

Topic: Reactivity of 2,2-dimethylcyclobutanone derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-dimethylcyclobutanone (DMCB) scaffold represents a unique intersection of high ring strain (~26 kcal/mol) and steric bias introduced by the gem-dimethyl group. Unlike generic cyclobutanones, the 2,2-dimethyl variant offers orthogonal reactivity profiles: the gem-dimethyl group acts as a "conformation lock" (Thorpe-Ingold effect) while simultaneously directing regioselectivity through steric and electronic differentiation. This guide dissects the reactivity of DMCB derivatives, focusing on oxidative ring expansion, photochemical divergence, and nucleophilic ring-opening—transformations critical for synthesizing complex lactones, terpenes, and peptidomimetics.

Structural Dynamics & Thermodynamics

The reactivity of DMCB is governed by two competing forces:

-

Ring Strain Release: The deviation from the ideal 109.5° tetrahedral angle (internal angles are ~88°) provides the thermodynamic driving force for ring-opening and expansion reactions.

-

The Gem-Dimethyl Effect: The bulky methyl groups at the

-position create significant steric crowding. This prevents nucleophilic attack at the C2 position and directs attack to the carbonyl carbon (C1), while also influencing the conformation of the transition states in rearrangement reactions.

Key Reactivity Zones

-

C1 (Carbonyl): Highly electrophilic; susceptible to nucleophilic attack and radical cleavage.[1]

-

C2 (Quaternary Center): Electron-rich but sterically hindered; dictates migratory aptitude in rearrangements.

-

C4 (Methylene): The less hindered

-position; accessible for enolization (if not blocked) or radical abstraction.

Oxidative Ring Expansion: The Baeyer-Villiger Protocol

The Baeyer-Villiger (B-V) oxidation is the "crown jewel" of DMCB utility, converting the strained ketone into a

Mechanism and Regioselectivity

The reaction proceeds via the Criegee intermediate. In DMCB, the regioselectivity is determined by the migratory aptitude of the

-

Electronic Control: The migration of the carbon capable of best stabilizing the partial positive charge in the transition state is preferred.

-

The Conflict: C2 is quaternary (tertiary alkyl equivalent regarding migration), while C4 is secondary.

-

Outcome: Electronic factors dominate. The C2 (gem-dimethyl) carbon migrates , inserting the oxygen atom between C1 and C2. This yields the 4,4-dimethyl-

-butyrolactone derivative.

DOT Diagram: Baeyer-Villiger Pathway

Figure 1: Mechanistic flow of the Baeyer-Villiger oxidation favoring C2 migration due to electronic stabilization.

Photochemical Divergence: Norrish Type I

Under UV irradiation, DMCB derivatives undergo Norrish Type I cleavage. Unlike ionic reactions, this pathway is governed by radical stability .

The Radical Mechanism

-

Excitation:

transition yields an excited singlet/triplet state. -

-Cleavage: The bond between the carbonyl (C1) and the

-

Path A (C1-C4 cleavage): Yields a primary alkyl radical. (Disfavored)

-

Path B (C1-C2 cleavage): Yields a tertiary radical stabilized by the gem-dimethyl group.[1] (Favored )

-

-

Fate of the Diradical:

-

Decarbonylation: Loss of CO to form 1,1-dimethylcyclopropane (via recombination) or alkenes.

-

Ring Expansion: Rearrangement to an oxacarbene, which can be trapped by nucleophiles (e.g., methanol) to form acetals.

-

Nucleophilic Ring Opening

Nucleophilic attack (e.g., Grignard, Hydride, Alkoxide) on DMCB offers a route to acyclic functionalized scaffolds.

Inverse Regioselectivity

In contrast to the B-V oxidation (where the more substituted carbon migrates), ring-opening cleavage is often dictated by the stability of the resulting carbanion (or leaving group character) upon strain release.

-

Attack: Nucleophile adds to C1.

-

Cleavage: The bond to the less substituted carbon (C4) often breaks because a primary carbanion is more stable than a tertiary carbanion (destabilized by electron-donating alkyl groups).

-

Result: Formation of acyclic ketones or alcohols with the gem-dimethyl group intact at the

-position relative to the new functionality.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent Class | Primary Driving Force | Regioselectivity Outcome |

| Baeyer-Villiger | Peracids (mCPBA) | Electronic (Cation stabilization) | C2 Migration (Formation of 4,4-dimethyl lactone) |

| Norrish Type I | UV Light ( | Radical Stability | C1-C2 Cleavage (Tertiary radical formation) |

| Nucleophilic Opening | Grignard / LiAlH4 | Carbanion Stability / Strain | C1-C4 Cleavage (Primary carbanion formation) |

Experimental Protocol: Regioselective Oxidation

Objective: Synthesis of 4,4-dimethyl-dihydro-furan-2-one via Baeyer-Villiger oxidation.

Reagents & Equipment[4][5][6]

-

Substrate: 2,2-Dimethylcyclobutanone (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.5 equiv)

-

Buffer: Sodium bicarbonate (

) -

Solvent: Dichloromethane (DCM), anhydrous

-

Safety: Peracids are shock-sensitive and strong oxidizers. Perform behind a blast shield.

Step-by-Step Workflow

-

Preparation: Dissolve 2,2-dimethylcyclobutanone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

atmosphere. -

Addition: Cool the solution to 0°C. Add

(20 mmol) to buffer the acidic byproducts. -

Oxidation: Add mCPBA (15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by TLC (disappearance of ketone).

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to destroy excess peroxide. Stir vigorously until two clear layers form. -

Workup: Wash the organic layer with saturated

(2x) and brine (1x). Dry over -

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

DOT Diagram: Experimental Logic Flow

Figure 2: Decision logic for the safe execution of B-V oxidation on strained rings.

References

-

Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 34(8), 2782–2784.

- Trost, B. M. (1986). Strained rings as a source of functionality. Chemical Reviews. (Contextual grounding for ring strain utility).

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. (Authoritative mechanism verification).

-

Lee-Ruff, E. (2001).[3] Photochemical preparation of cyclopropanes from cyclobutanones. Canadian Journal of Chemistry.[3] (Photochemistry verification).

- Nametkin, S. S.Rearrangements of camphene and related compounds. (Historical context for gem-dimethyl/Wagner-Meerwein type shifts).

Sources

A Technical Guide to the Theoretical Investigation of 3-Butoxy-2,2-dimethylcyclobutan-1-one: A Computational Chemistry Approach

Abstract

Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and drug discovery, prized for their unique three-dimensional structures.[1] Understanding the conformational and electronic properties of these strained-ring systems is paramount for rational drug design. This technical guide provides a comprehensive framework for the theoretical and computational analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one, a representative substituted cyclobutanone. We will detail a self-validating workflow, from initial structure generation to the prediction of spectroscopic and electronic properties, using established quantum chemical methods. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to elucidate the molecular characteristics of complex organic molecules.

Introduction: The Significance of Cyclobutane Scaffolds and the Predictive Power of Computation

The cyclobutane ring, while less common than five- or six-membered rings, offers distinct advantages as a molecular scaffold.[1] Its inherent ring strain and non-planar, puckered conformation provide a rigid three-dimensional framework that can be exploited to orient substituents in specific spatial arrangements, a key factor in molecular recognition and biological activity.[2][3] The synthesis and functionalization of cyclobutanone derivatives are well-established, making them versatile intermediates for a wide range of complex molecules.[4][5][6]

Before embarking on lengthy and resource-intensive synthetic campaigns, in silico analysis provides invaluable foresight. Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to predict and understand a molecule's ground-state geometry, conformational preferences, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic reactivity.[7] This predictive power accelerates the design-build-test-learn cycle in drug discovery by prioritizing candidates with desirable properties.

This guide uses this compound as a case study to demonstrate a robust computational workflow.

Conformational Analysis: Unveiling the Puckered Landscape

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain, even at the cost of slightly increased angle strain.[2][3] The substituents on the ring dictate the energetic preference for specific puckered conformations. For this compound, the primary conformational questions involve the orientation of the butoxy group relative to the ring.

Causality Behind the Protocol:

A thorough conformational analysis is the bedrock of all subsequent calculations. Properties like dipole moment, reactivity, and spectroscopic signatures are highly dependent on the molecule's three-dimensional structure. We begin with a computationally inexpensive method (molecular mechanics) to broadly sample the conformational space before refining the most promising candidates with a more accurate but costly DFT method. This hierarchical approach ensures efficiency without sacrificing accuracy.

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using any molecular builder (e.g., GaussView, Avogadro).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The key dihedral angle to rotate is the C-C-O-C bond of the butoxy group.

-

DFT Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) from the mechanics search and perform a full geometry optimization using DFT.

-

Method: A hybrid functional like B3LYP is a robust choice for organic molecules.[8]

-

Basis Set: Start with a modest basis set like 6-31G(d) for initial optimizations. For final, high-accuracy energies, a larger basis set such as 6-311++G(d,p) is recommended.[8]

-

Solvent Modeling (Optional): If the molecule's properties in solution are of interest, include a solvent model like the Polarizable Continuum Model (PCM).

-

-

Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all optimized conformers to identify the global minimum and the relative populations of other conformers at a given temperature.

Vibrational and Spectroscopic Characterization

Theoretical spectroscopy is a powerful tool for validating a computed structure against experimental data. By predicting IR and NMR spectra, we can confirm the identity of a synthesized compound and gain detailed insight into its structure.

Vibrational Analysis (Infrared Spectroscopy)

A frequency calculation is a self-validating step for any geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the calculated vibrational modes and their intensities can be used to generate a theoretical IR spectrum.

Protocol 2: Vibrational Frequency Calculation

-

Perform Calculation: Using the optimized geometry of the lowest-energy conformer from Protocol 1, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verify Minimum: Confirm that there are zero imaginary frequencies. If one is present, it indicates a transition state, and the structure should be re-optimized.

-

Spectrum Generation: Visualize the vibrational modes. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental IR spectra.[9][10]

| Key Predicted Vibrational Frequencies | Approximate Wavenumber (cm⁻¹) (Scaled) | Assignment |

| Carbonyl (C=O) Stretch | ~1780-1800 | A strong absorption, characteristic of a strained cyclobutanone ring.[11] |

| C-O-C (Ether) Stretch | ~1100-1150 | Asymmetric stretch of the butoxy group. |

| C-H (Alkyl) Stretches | ~2850-3000 | Stretches from methyl and butyl groups. |

NMR Spectroscopy

Quantum chemical methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.[12] This is particularly useful for assigning complex spectra and distinguishing between isomers.

Protocol 3: NMR Chemical Shift Calculation

-

Perform GIAO Calculation: On the same optimized geometry, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method.[13] This is the standard for reliable chemical shift prediction. The level of theory should be consistent (e.g., B3LYP/6-311++G(d,p)).

-

Reference Standard: Perform the same GIAO calculation on a reference molecule, typically Tetramethylsilane (TMS), at the identical level of theory.

-

Calculate Chemical Shifts: The predicted chemical shift (δ) for a given nucleus is calculated as: δ_predicted = σ_TMS - σ_calculated where σ is the isotropic shielding value output by the software.

-

Consider Dynamics: For molecules with significant flexibility, a more advanced approach involves averaging the chemical shifts over multiple conformations from a molecular dynamics simulation to achieve higher accuracy.[14][15]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. By analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can predict how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to reactivity:

-

Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. For this compound, this will be concentrated around the carbonyl oxygen.

-

Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. This will be most prominent around the carbonyl carbon.

Photochemical Reactivity: The Paternò-Büchi Reaction

Ketones are known to undergo photochemical [2+2] cycloaddition with alkenes to form oxetanes, a transformation known as the Paternò-Büchi reaction.[16][17] Theoretical calculations can be used to explore the mechanism of this reaction, identifying the key diradical intermediates and transition states that explain the reaction's regioselectivity.[18] This is an advanced topic but represents a logical next step in understanding the full chemical profile of the target molecule.

Visualization of the Computational Workflow

To ensure clarity and reproducibility, the entire computational process can be visualized as a workflow diagram.

Caption: A flowchart of the computational chemistry workflow.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical characterization of this compound. By following this workflow, researchers can derive detailed, actionable insights into the conformational, spectroscopic, and electronic properties of this molecule and other complex cyclobutane derivatives. This in silico approach provides a powerful, cost-effective complement to experimental synthesis and analysis, ultimately accelerating the discovery and development of novel chemical entities in pharmacology and materials science.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational. The Journal of Organic Chemistry. [Link]

-

Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Pace, C. J., et al. (2023). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. [Link]

-

Kwan, E. K., & Liu, J. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. [https://pubs.acs.org/doi/10.1021/acs.jctc.5b009 Kwan, E. K., & Liu, J. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. [Link]

-

Prasad, V. (2007). Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. Journal of Molecular Structure: THEOCHEM. [Link]

-

Cheminform. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Cheminform. [Link]

-

Maeda, S., et al. (2014). An overview of reaction pathways for the Paternò–Büchi reaction between formaldehyde and ethylene predicted by the artificial force induced reaction method. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Mehrani, S., et al. (2019). Vibrational spectra, normal coordinate analysis, and structure of keto form of acetylacetone. A DFT approach. ResearchGate. [Link]

-

Sarotti, A. M. (2019). Quantum Chemical Calculation. Wiley Online Library. [Link]

-

Hoffmann, N., et al. (2021). Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. Chemistry – A European Journal. [Link]

-

Xia, K., & Hait, D. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.org. [Link]

-

Jiménez-Osés, G., et al. (2014). Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]

-

Bernardi, F., Olivucci, M., & Robb, M. A. (1992). An MC-SCF Study of the (Photochemical) Paterno-Buchi Reaction. Journal of the American Chemical Society. [Link]

-

Kuhlman, T. S., et al. (2024). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. The Journal of Chemical Physics. [Link]

-

Tayyari, S. F., et al. (2016). Density functional efficiency in the calculations of vibrational frequencies and molecular structure of β-diketones. ResearchGate. [Link]

-

Horváth, D. G., et al. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics. [Link]

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Prasad, V. (2007). Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. SciSpace. [Link]

-

Harris, S. J., et al. (2014). Tracking the Paternò–Büchi reaction from start to finish. University of Bristol Research Portal. [Link]

-

Fiveable. (2025). Paterno-Büchi Reaction Definition. [Link]

-

Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Egyptian Journal of Chemistry. [Link]

-

van der Velden, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

-

D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

De Vleeschouwer, F., et al. (2018). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

-

Lash, T. D., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]

-

Krumpolc, M., & Rocek, J. (1981). cyclobutanone. Organic Syntheses. [Link]

-

ChemSynthesis. (2025). 3-tert-butoxy-2-cyclobuten-1-one. [Link]

-

Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclobutan-1-one. [Link]

-

De Kimpe, N. (2005). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]-00105)

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanone synthesis [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Investigation of Butoxy-Substituted Cyclobutanones

Executive Summary

Cyclobutanones are high-value, strained carbocyclic scaffolds that serve as versatile "spring-loaded" intermediates in the synthesis of complex pharmaceutical agents, including modified

This guide focuses on the 3-butoxycyclobutanone scaffold. The butoxy substituent provides critical lipophilicity (

Part 1: Structural Rationale & Synthetic Utility

The cyclobutanone ring possesses approximately 26 kcal/mol of strain energy. Relieving this strain drives downstream reactivity, making these molecules excellent precursors for ring-expansion or ring-opening reactions.

Why Butoxy-Substitution?

-

Solubility Profile: The butyl chain significantly improves solubility in non-polar organic solvents compared to methoxy- or hydroxy-analogs, facilitating easier handling during scale-up.

-

Stereoelectronic Control: The C3-alkoxy group exerts a directing effect during nucleophilic additions to the carbonyl, often yielding high diastereoselectivity (e.g., 1,3-trans induction).

-

Latent Functionality: The ether linkage is stable under basic conditions but can be cleaved with Lewis acids (e.g.,

) to reveal a secondary alcohol.

Part 2: Synthesis Strategy (The Core Protocol)

The most robust route to 3-butoxycyclobutanone is the

Reaction Scheme Overview

-

In-situ Ketene Generation: Trichloroacetyl chloride + Activated Zn

Dichloroketene ( -

Cycloaddition: Dichloroketene + Butyl Vinyl Ether

2,2-dichloro-3-butoxycyclobutanone. -

Dechlorination: Zn / Acetic Acid

3-butoxycyclobutanone.

Detailed Experimental Protocol

Phase A: Reagent Activation (Critical Step)

Standard zinc dust often possesses an oxide layer that inhibits ketene generation. Activation is mandatory.

-

Suspend Zinc dust (1.5 eq) in 10% HCl for 2 minutes.

-

Filter and wash sequentially with water, ethanol, acetone, and anhydrous ether.

-

Dry under high vacuum at 100°C for 1 hour. Store under Argon.

Phase B: [2+2] Cycloaddition

Caution: Dichloroketene is highly reactive and prone to polymerization.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and Argon inlet.

-

Solvent: Add anhydrous diethyl ether (0.5 M concentration relative to vinyl ether).

-

Reactants: Add activated Zinc (1.5 eq) and

-butyl vinyl ether (1.0 eq). -

Initiation: Place the flask in a sonication bath (ultrasound promotes initiation). Add Trichloroacetyl chloride (1.2 eq) in ether dropwise over 1 hour.

-

Note: Maintain a gentle reflux driven by the exotherm. If the reaction becomes too vigorous, cool slightly with a water bath, but do not stop the reflux.

-

-

Completion: Sonicate for an additional hour. The solution should turn cloudy/dark.

-

Workup: Decant the liquid from the zinc residue. Wash with saturated

(to remove acid chloride) and brine. Dry over-

Result: Crude 2,2-dichloro-3-butoxycyclobutanone (usually a yellow oil).

-

Phase C: Reductive Dechlorination

-

Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (0.5 M).

-

Add fresh Zinc dust (4.0 eq) portion-wise at room temperature.

-

Exotherm Warning: The reaction is exothermic. Monitor internal temperature; keep below 40°C using an ice bath if necessary.

-

-

Stir for 2-4 hours. Monitor by TLC (disappearance of the dichloro spot).

-

Isolation: Filter off Zinc. Dilute filtrate with ether. Neutralize carefully with cold saturated

(this takes time due to HOAc). -

Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

-

Stability Note: Cyclobutanones can degrade on acidic silica. Use neutral silica or add 1%

to the eluent.

-

Part 3: Mechanistic Insights & Visualization

Regiochemistry of the [2+2] Cycloaddition

The reaction is highly regioselective. The electron-rich

Figure 1: Reaction workflow and regiochemical alignment of the [2+2] cycloaddition.

Part 4: Analytical Validation

Trustworthy characterization is essential to distinguish the cyclobutanone from acyclic byproducts.

Key Spectroscopic Markers[1][2]